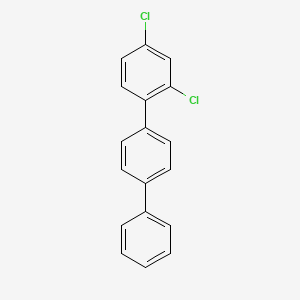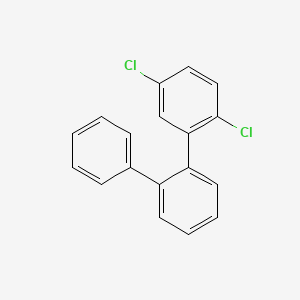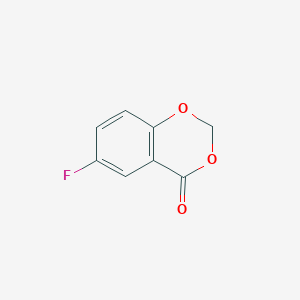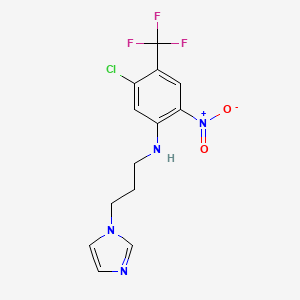
5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline
Descripción general
Descripción
The compound 5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline is a multifunctional molecule that appears to be related to various aniline derivatives with potential applications in pharmaceuticals and materials science. The presence of chloro, nitro, and trifluoromethyl groups, along with an imidazole ring, suggests a complex chemistry that could be leveraged for various synthetic and medicinal purposes.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with a suitable benzene derivative. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, was achieved by starting with 3,5-dinitro-1-trifluoromethylbenzene, followed by fluorination, substitution with 4-methyl-1H-imidazole, and reduction, with an overall yield of about 50% . This suggests that the synthesis of the compound might also involve similar steps, such as nitration, halogenation, and substitution reactions, to introduce the various functional groups.
Molecular Structure Analysis
The molecular structure of aniline derivatives is significantly influenced by the substituents attached to the benzene ring. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with density functional theory (DFT) computations, have been used to analyze the structure of related molecules like 2-chloro-5-(trifluoromethyl) aniline and 4-chloro-3-(trifluoromethyl)aniline . These studies provide insights into the effects of electron-withdrawing and electron-donating groups on the molecular structure, which would be relevant for understanding the structure of 5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline.
Chemical Reactions Analysis
Aniline derivatives undergo various chemical reactions, including substitution and addition-elimination mechanisms. For example, N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives were prepared through anilino-dechlorination reactions, suggesting that the chlorine substituent in the compound of interest could also undergo similar reactions . Additionally, the presence of a nitro group could facilitate further chemical transformations, such as reduction to an amine or participation in nucleophilic substitution reactions, as seen in the SRN1 mechanism described for 1-methyl-2-chloromethyl-5-nitroimidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of functional groups such as chloro, nitro, and trifluoromethyl can affect properties like boiling point, melting point, solubility, and reactivity. Theoretical calculations, including HOMO-LUMO energy gap and molecular electrostatic potential (MEP) surface analysis, can provide insights into the reactivity and stability of the molecule . The thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, can be derived from temperature-dependent studies and provide further understanding of the compound's behavior under different conditions .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2/c14-10-7-11(19-2-1-4-20-5-3-18-8-20)12(21(22)23)6-9(10)13(15,16)17/h3,5-8,19H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZFDCHIQGDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381623 | |
| Record name | 5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline | |
CAS RN |
647824-52-0 | |
| Record name | 5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3031643.png)
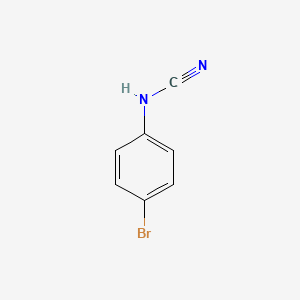



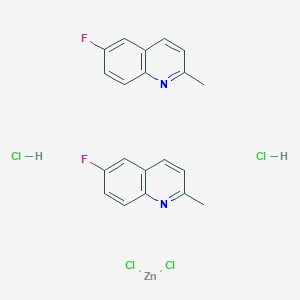

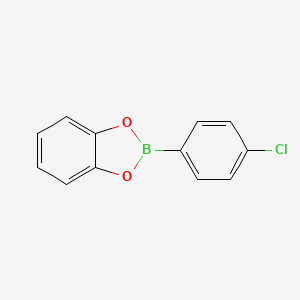


![Methyl 3-[3,5-bis(hydroxymethyl)-4-methoxy-6-oxopyran-2-yl]prop-2-enoate](/img/structure/B3031658.png)
